Lysergamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la d-amida del ácido lisérgico generalmente involucra el uso de ácido lisérgico como precursor. Un método común es la hidrólisis alcalina de lisérgidos como la ergotamina . Las rutas sintéticas a menudo involucran los siguientes pasos:

Hidrólisis: Los lisérgidos se hidrolizan en condiciones alcalinas para producir ácido lisérgico.

Amidación: El ácido lisérgico luego se hace reaccionar con amoníaco o una amina para formar d-amida del ácido lisérgico.

Métodos de producción industrial

La producción industrial de la d-amida del ácido lisérgico involucra el cultivo del hongo cornezuelo (Claviceps purpurea) en centeno u otros granos. Los alcaloides del cornezuelo luego se extraen y purifican para obtener ácido lisérgico, que posteriormente se convierte en d-amida del ácido lisérgico mediante síntesis química .

Análisis De Reacciones Químicas

Tipos de reacciones

La d-amida del ácido lisérgico sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido lisérgico.

Reducción: Las reacciones de reducción pueden convertirla en dihidroamida del ácido lisérgico.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amida, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden usar varias aminas para reacciones de sustitución.

Productos principales

Oxidación: Ácido lisérgico.

Reducción: Dihidroamida del ácido lisérgico.

Sustitución: Varios derivados de la amida del ácido lisérgico.

Aplicaciones Científicas De Investigación

Psychiatric Treatment

Lysergamides have been investigated for their potential therapeutic applications in treating various psychiatric disorders:

- Depression and Anxiety : Studies suggest that LSD and its analogs may help alleviate symptoms of depression and anxiety through their effects on serotonin receptors. A population survey indicated a growing interest in psychedelics for mental health treatment .

- Post-Traumatic Stress Disorder (PTSD) : Research indicates that psychedelics can facilitate emotional processing and reduce avoidance behaviors in PTSD patients .

Substance Use Disorders

Lysergamides are being explored as adjuncts in the treatment of substance use disorders. Their ability to alter perception and cognition may assist individuals in confronting underlying issues associated with addiction .

Receptor Interactions

Lysergamides interact with various serotonin receptors, primarily 5-HT1A and 5-HT2A. The activation of these receptors is crucial for understanding the compounds' psychoactive effects:

- 5-HT2A Receptor : This receptor is central to the hallucinogenic effects of lysergamides. Research shows that compounds like LSM-775 exhibit nonselective agonism at this receptor, contributing to their psychoactive properties .

- 5-HT1A Receptor : Interestingly, LSM-775's activation of this receptor may mask its ability to induce certain hallucinogenic effects, indicating a complex interplay between different serotonin receptors .

Biotransformation Studies

Recent studies have demonstrated that several lysergamides serve as prodrugs for LSD. For instance, ALD-52 and 1P-LSD are rapidly converted to LSD upon administration, which may explain their similar behavioral effects observed in animal models .

Case Study 1: Intoxication from Hawaiian Baby Woodrose Seeds

A documented case highlighted the risks associated with natural sources of lysergamides. Two individuals experienced severe intoxication after ingesting seeds from Argyreia nervosa (Hawaiian Baby Woodrose), resulting in one fatality due to a fall. This case underscores the potential dangers of uncontrolled substance use involving lysergamide-containing plants .

Case Study 2: Clinical Trials on Psychedelic Therapy

Clinical trials investigating the efficacy of LSD-assisted psychotherapy for anxiety related to terminal illness have shown promising results. Participants reported significant reductions in anxiety levels and increased quality of life following treatment sessions involving controlled doses of LSD .

Comparative Data Table

| Compound | Primary Action | Therapeutic Potential | Notable Findings |

|---|---|---|---|

| Lysergic Acid Diethylamide (LSD) | 5-HT2A agonist | Depression, PTSD | Significant reduction in anxiety in clinical trials |

| 1P-LSD | Prodrug for LSD | Depression, Anxiety | Rapid conversion to LSD in vivo |

| ALD-52 | Prodrug for LSD | Substance Use Disorders | Similar effects to LSD observed |

| LSM-775 | Nonselective serotonin agonist | Limited hallucinogenic effects | Activation of 5-HT1A may mask hallucinogenic response |

Mecanismo De Acción

La d-amida del ácido lisérgico ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina en el cerebro. Actúa como agonista en el receptor 5-HT2A, lo que lleva a una percepción, estado de ánimo y cognición alterados. El compuesto también interactúa con los receptores de dopamina y adrenérgicos, contribuyendo a sus efectos psicoactivos .

Comparación Con Compuestos Similares

La d-amida del ácido lisérgico es estructuralmente similar a otros alcaloides de ergolina, como:

Dietilamida del ácido lisérgico (LSD): Un psicodélico más potente con efectos similares pero mayor potencia.

Ergometrina: Se usa médicamente para inducir el trabajo de parto y controlar el sangrado después del parto.

Isoergine: Un epímero de la d-amida del ácido lisérgico con propiedades psicoactivas similares

La d-amida del ácido lisérgico es única en su ocurrencia natural y uso histórico en ceremonias tradicionales, lo que la distingue de sus contrapartes sintéticas .

Actividad Biológica

Lysergamides, particularly derivatives of lysergic acid diethylamide (LSD), have garnered attention for their complex biological activities, primarily through interactions with serotonin receptors. This article focuses on the pharmacological properties and biological activity of various lysergamides, including their mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Overview of Lysergamides

Lysergamides are a class of compounds that include LSD and its analogs. They are known for their psychoactive properties, often acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of these substances.

- Serotonin Receptor Interaction :

-

Metabolism and Pharmacokinetics :

- Research has shown that lysergamides undergo extensive metabolic transformations. For instance, 1P-AL-LAD, a novel lysergamide, is metabolized to AL-LAD as its primary metabolite, suggesting it may function as a prodrug . The study identified 14 metabolites formed through various metabolic pathways including hydroxylation and N-dealkylation.

1. Head Twitch Response (HTR) Studies

HTR studies in rodents serve as a behavioral proxy for human hallucinogenic effects. In these studies:

- 1P-AL-LAD : Induced a dose-dependent increase in HTR counts with an effective dose (ED50) of 491 nmol/kg, indicating significant psychoactive properties similar to LSD .

- LSM-775 : Exhibited nonselective agonist activity at both 5-HT1A and 5-HT2A receptors but required prior blockade of 5-HT1A receptors to produce HTRs, suggesting that its effects may be masked by simultaneous receptor activation .

| Compound | ED50 (nmol/kg) | Primary Metabolite | Key Findings |

|---|---|---|---|

| 1P-AL-LAD | 491 | AL-LAD | Strong HTR response; behaves as a prodrug |

| LSM-775 | Not specified | Not specified | Requires 5-HT1A blockade for HTR induction |

| ECPLA | Not specified | Not specified | High affinity for serotonin receptors |

2. Population Survey Data

A study evaluating the therapeutic potential of psychedelics found that while classic this compound use (e.g., LSD) was prevalent among respondents, novel lysergamides were less commonly reported. However, those who had used novel lysergamides demonstrated varied psychological outcomes that warrant further investigation into their therapeutic applications .

Implications for Therapeutic Use

The growing body of evidence suggests that lysergamides may hold therapeutic potential beyond their recreational use. Their interaction with serotonin receptors indicates possible applications in treating mental health disorders such as depression and anxiety. The safety profiles and efficacy of these compounds in clinical settings remain areas for future research.

Propiedades

IUPAC Name |

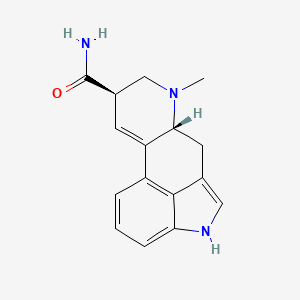

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAHGKEFJLNJB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893673 | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-94-4 | |

| Record name | Lysergic acid amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysergamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lysergamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSERGAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073830XH10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.